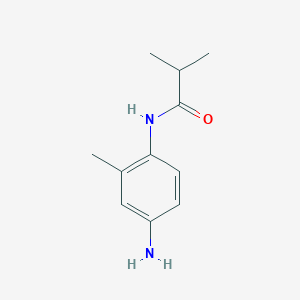

N-(4-amino-2-methylphenyl)-2-methylpropanamide

Descripción

N-(4-amino-2-methylphenyl)-2-methylpropanamide (CAS: 766533-80-6) is an amide derivative characterized by a 2-methylpropanamide group linked to a 4-amino-2-methylphenyl ring. Its molecular formula is C₁₁H₁₅N₂O, with a calculated molecular weight of 191.25 g/mol. The compound features:

- A 2-methylpropanamide moiety [(CH₃)₂CH–C(=O)–NH–].

- A para-amino substituent (position 4) and ortho-methyl group (position 2) on the phenyl ring.

The compound is listed with three suppliers () but lacks detailed pharmacological or synthetic data in the provided evidence.

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKZAFWTXVBTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359360 | |

| Record name | N-(4-amino-2-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766533-80-6 | |

| Record name | N-(4-amino-2-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amidation Reaction

This method involves the direct reaction between an amine and a carboxylic acid derivative:

Reaction Scheme :

$$ \text{4-Amino-2-methylphenol} + \text{2-Methylpropanoic acid derivative} \rightarrow \text{this compound} $$-

- The reaction is typically carried out in the presence of coupling agents (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid group.

- A base such as triethylamine is used to neutralize acidic by-products.

- The reaction is conducted under mild heating (50–80°C) in an inert solvent like dichloromethane or dimethylformamide (DMF).

-

- High yield and selectivity for the desired amide product.

- Simple workup involving extraction and recrystallization.

Catalytic Amidation

This method employs transition metal catalysts to facilitate the amidation process:

-

- Ruthenium complexes such as $$[Ru(p-Cymene)Cl2]2$$

- Nickel-based catalysts (e.g., NiSO₄, Ni(dppf)Cl₂)

-

- The reaction is performed in organic solvents like toluene under mild acidic or basic conditions.

- Catalysts enhance regioselectivity, particularly for para-substituted products.

Yield :

Reaction Optimization

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

- Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of reactants and coupling agents.

- Nonpolar solvents (e.g., toluene, xylene) are preferred for reactions requiring high-temperature reflux.

Temperature Control

Maintaining a controlled temperature (50–100°C) prevents side reactions such as hydrolysis or overoxidation.

Catalytic Loading

Using minimal amounts of expensive catalysts like ruthenium ensures cost-effectiveness while maintaining high yields.

Purification Techniques

After synthesis, purification is crucial for isolating the target compound:

- Recrystallization : Commonly performed using ethanol or a mixture of ethanol and water.

- Chromatography : Silica gel chromatography is employed for separating impurities if recrystallization fails.

Data Table: Reaction Parameters and Yields

| Method | Catalyst/Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Direct Amidation | DCC or EDC | DMF | 50–80°C | ~85 |

| Catalytic Amidation | Ru(p-Cymene)Cl₂ | Toluene | ~100°C | >70 |

| Base-Catalyzed Amidation | Triethylamine | Dichloromethane | Room Temp | ~80 |

Notes on Industrial Applications

For large-scale synthesis:

- Automated reactors with continuous flow processes are utilized to improve scalability.

- Environmentally friendly solvents and catalysts are preferred to align with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-amino-2-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(4-amino-2-methylphenyl)-2-methylpropanamide is primarily explored for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Analgesic Properties : Compounds related to this compound have been studied for their analgesic effects, particularly in the context of neuropathic pain models. For instance, structural modifications to similar compounds have led to the development of potent TRPV1 antagonists, which are crucial in pain management .

- Skin Sensitization Studies : The compound has been evaluated for its skin sensitization potential in various studies. For example, a study indicated that a related compound produced a biologically relevant immune response in local lymph nodes after dermal application, suggesting potential applications in dermatological formulations .

Case Study: TRPV1 Antagonists

A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that specific substitutions at the amino group significantly enhanced binding affinity and antagonistic activity against TRPV1 receptors. This indicates that this compound could be optimized for better therapeutic efficacy against pain-related conditions .

Cosmetic Formulations

This compound is also relevant in the cosmetic industry, particularly as an oxidative hair dye ingredient. The compound's ability to undergo oxidation makes it suitable for use in hair coloring products.

Cosmetic Applications Overview

- Oxidative Hair Dyes : The compound is regulated under the Cosmetics Directive as an oxidative hair dye ingredient. It is included in formulations that require a stable colorant that can effectively penetrate hair fibers .

- Formulation Characteristics : Its properties allow it to act as a film former and stabilizer in cosmetic formulations, enhancing product performance and consumer appeal .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-(3-aminophenyl)-2-methylpropanamide (CAS: 213831-00-6)

- Molecular Formula : C₁₀H₁₄N₂O .

- Implications : Altered electronic distribution and hydrogen-bonding capacity compared to the target compound.

b) N-(4-benzoylphenyl)-2-methylpropanamide (CAS: 118059-80-6)

- Molecular Formula: C₁₇H₁₇NO₂ .

- Key Differences: Benzoyl group (C₆H₅–C(=O)–) at position 4 instead of amino and methyl groups.

- Implications : The electron-withdrawing benzoyl group reduces basicity and increases steric hindrance.

c) N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS: 256412-88-1)

- Molecular Formula: C₁₆H₁₆FNO₃ .

- Key Differences: Fluorine at position 2, hydroxyphenoxy group at the propanamide’s α-carbon, and N-methylation of the amide.

- Implications : Enhanced metabolic stability (due to fluorine) and altered solubility (hydroxyl group).

Modifications in the Propanamide Chain

a) N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide

- Molecular Formula : C₁₃H₁₈N₂O₂ (EI-MS: m/z 207 [M⁺]) .

- Key Differences : Ethyl linker between the phenyl ring and amide; 4-hydroxyphenyl substituent.

b) 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (CAS: 923190-13-0)

Physicochemical and Spectral Properties

Actividad Biológica

N-(4-amino-2-methylphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, often referred to as a derivative of propanamide, features an amine group attached to a phenyl ring, which influences its interaction with biological targets. The molecular formula can be expressed as .

The biological activity of this compound primarily involves its role as an enzyme inhibitor and its interactions with various cellular receptors . The compound is believed to inhibit enzyme activity by binding to the active site or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist depending on the receptor involved.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways, which can lead to therapeutic applications in conditions like cancer and metabolic disorders.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, a study demonstrated that derivatives similar to this compound showed promising results against multiple cancer cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity .

Data Table: Biological Activity Overview

| Activity | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | Various Enzymes | 1.5 - 10 | Effective against specific metabolic enzymes |

| Anticancer Activity | HEPG2 (Liver Cancer) | 1.18 | Superior to standard control (Staurosporine) |

| MCF7 (Breast Cancer) | 0.80 | High potency against estrogen receptor-positive cells | |

| SW1116 (Colon Cancer) | 0.67 | Significant growth inhibition observed |

Case Studies

- Study on Enzyme Inhibition : A study published in Nature explored the inhibition of acetylcholinesterase (AChE) by compounds related to this compound. The results indicated that these compounds could effectively increase acetylcholine levels, potentially offering therapeutic benefits for Alzheimer's disease .

- Anticancer Research : In another investigation focusing on various cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Analgesic Properties : A recent study assessed the pain-relieving properties of this compound in neuropathic pain models. The results indicated significant analgesic effects comparable to established pain medications, highlighting its potential as a novel analgesic agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-amino-2-methylphenyl)-2-methylpropanamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-amino-2-methylaniline and 2-methylpropanoyl chloride. A common approach involves using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with a base such as DIPEA (N,N-diisopropylethylamine) to activate the carboxyl group, achieving yields up to 72% . Alternative methods include using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for coupling, which minimize racemization and improve purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aromatic amine (δ 6.5–7.0 ppm for aromatic protons) and amide carbonyl (δ 165–170 ppm). Methyl groups on the phenyl and propanamide moieties appear as singlets (δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 196.21 (C₁₁H₁₆N₂O) .

- IR Spectroscopy : Stretching bands for N-H (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with IC₅₀ determination) .

- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- Solubility and LogP : Determine via shake-flask method or computational tools (e.g., JChem) to predict bioavailability .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct assays in triplicate under standardized conditions (pH, temperature, cell passage number) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .

- Structural Confirmation : Employ X-ray crystallography (via SHELX refinement) to verify the compound’s conformation and binding mode .

Q. What strategies improve regioselectivity during functionalization of the aromatic amine group?

- Methodological Answer :

- Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to shield the amine during alkylation/acylation .

- Catalytic Systems : Pd-catalyzed C-H activation or directed ortho-metalation to target specific positions .

- Computational Guidance : DFT calculations predict reactive sites based on electron density maps .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase domains) .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate physicochemical properties with activity .

- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS .

Q. What advanced techniques resolve ambiguities in NMR spectra caused by tautomerism or dynamic effects?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify tautomers by observing peak coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign protons via through-space correlations .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify amine proton assignments .

Q. What pharmacological mechanisms are hypothesized for its antitumor activity?

- Methodological Answer :

- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or cell cycle arrest) .

- In Vivo Validation : Test efficacy in xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.